4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a triazole ring, which is further connected to an oxadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as cesium carbonate and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazole and oxadiazole rings can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted triazole compounds. These products can further undergo additional modifications to yield a wide range of structurally diverse molecules.
Scientific Research Applications
4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as monoamine oxidase A (MAO-A), by binding to their active sites . Additionally, it may modulate various signaling pathways, including serotonergic and nitric oxide pathways, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Exhibits similar biological activities but with different potency and selectivity.
5-(4-Methoxyphenyl)-1H-imidazole: Shares a common pharmacophore but has distinct inhibitory effects on specific enzymes.
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with unique chemical properties and applications.
Uniqueness
4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine stands out due to its unique combination of triazole and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10N6O2 |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H10N6O2/c1-18-8-4-2-7(3-5-8)9-6-13-16-17(9)11-10(12)14-19-15-11/h2-6H,1H3,(H2,12,14) |
InChI Key |
FJDLDSKRKGERRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NN2C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.